molecular formula C9H11FO B15259878 1-(2-Fluoro-4-methylphenyl)ethan-1-ol

1-(2-Fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B15259878
M. Wt: 154.18 g/mol
InChI Key: ULWRQNPVTIMXSU-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO It is a fluorinated aromatic alcohol, characterized by the presence of a fluoro group and a methyl group attached to a benzene ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-4-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-4-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluoro group can enhance its binding affinity and selectivity for certain molecular targets, influencing its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-methylphenyl)ethanone: Similar structure but lacks the hydroxyl group.

    1-(4-Fluoro-2-methylphenyl)ethan-1-ol: Similar structure with different positioning of the fluoro and methyl groups.

    1-(2-Fluoro-4-methylphenyl)ethane: Similar structure but lacks the hydroxyl group.

Uniqueness

1-(2-Fluoro-4-methylphenyl)ethan-1-ol is unique due to the presence of both a fluoro group and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7,11H,1-2H3

InChI Key

ULWRQNPVTIMXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)F

Origin of Product

United States

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